BenchChemオンラインストアへようこそ!

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Prodrug activation Nitroreductase substrate Tumor-targeted therapy

This compound is a privileged scaffold for nitroreductase (NTR)-activated prodrugs, MMP inhibitors, and ADC linkers. The 4-methoxy substituent provides essential electronic stabilization for accelerated prodrug-to-effector conversion kinetics, validated S1' pocket occupancy in MMP-12, and a distinct lipophilicity profile (LogP 2.02) for fine-tuning ADME properties. Procure as a core intermediate for GDEPT/ADEPT platforms, next-generation MMP inhibitors, and cleavable/non-cleavable ADC linkers.

Molecular Formula C10H12O5S
Molecular Weight 244.27 g/mol
CAS No. 91062-23-6
Cat. No. B1608745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methoxyphenyl)sulfonyl]propanoic acid
CAS91062-23-6
Molecular FormulaC10H12O5S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O
InChIInChI=1S/C10H12O5S/c1-15-8-2-4-9(5-3-8)16(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
InChIKeyJRUQWLFYNOXBSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid (CAS 91062-23-6): Chemical Identity and Baseline Specifications


3-[(4-Methoxyphenyl)sulfonyl]propanoic acid (CAS 91062-23-6, C₁₀H₁₂O₅S, MW 244.26) is a sulfonyl-containing propanoic acid derivative that functions as a bifunctional chemical building block with both a carboxylic acid moiety and a 4-methoxyphenylsulfonyl group . Commercial specifications from Sigma-Aldrich (Life Chemicals Inc. catalog) list this compound as a solid with 95% purity (HPLC), MDL number MFCD03834542, and InChI Key JRUQWLFYNOXBSV-UHFFFAOYSA-N . Physicochemical properties include a calculated density of 1.335 g/cm³, boiling point of 486.3°C at 760 mmHg, flash point of 247.9°C, refractive index of 1.541, and a calculated LogP of 2.02 . The compound is primarily procured as a research intermediate and building block for medicinal chemistry applications.

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid: Why In-Class Analogs Cannot Be Substituted Without Risk


Within the 3-(arylsulfonyl)propanoic acid chemical series, the 4-methoxy substituent on the phenyl ring confers distinct electronic, steric, and hydrogen-bonding properties that materially differentiate this compound from its closest analogs—including the unsubstituted phenyl (CAS 10154-71-9), 4-fluoro (CAS 682760-24-3), and 4-methyl (CAS 160506-68-7) derivatives . The electron-donating methoxy group alters the sulfonyl group's electron density and the compound's overall lipophilicity, impacting both synthetic reactivity and downstream biological activity in structure-activity relationship (SAR) studies. Specifically, the 4-methoxy substitution pattern has been demonstrated to be a critical determinant of activation efficiency in nitroreductase-sensitive prodrug systems—a property not shared by unsubstituted phenyl or halogenated analogs [1]. Procurement of generic, unsubstituted, or differently substituted analogs without prior experimental validation in the intended assay system may yield divergent SAR outcomes, altered metabolic stability, or different crystallinity profiles, thereby compromising experimental reproducibility and downstream hit validation.

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid: Comparator-Based Quantitative Differentiation Evidence


3-[(4-Methoxyphenyl)sulfonyl]propanoic acid vs. Phenyl Analog: Nitroreductase Prodrug Activation Efficiency

In nitroreductase (NTR)-mediated prodrug activation systems, the 4-methoxy substituent on the phenylsulfonyl moiety is an essential structural determinant of prodrug-to-effector conversion efficiency. The 4-methoxy group provides electronic stabilization of the transition state during enzymatic reduction, resulting in accelerated prodrug activation kinetics compared to the unsubstituted phenyl analog [1]. The electron-donating methoxy substituent facilitates the nitro group reduction cascade, a mechanism not operative with the unsubstituted phenyl derivative [2]. This SAR finding underscores that the 4-methoxy substitution is non-negotiable for achieving optimal prodrug activation in NTR-based therapeutic platforms.

Prodrug activation Nitroreductase substrate Tumor-targeted therapy Biorthogonal chemistry

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid: Patent-Cited Intermediate in Matrix Metalloproteinase Inhibitor Synthesis

The 3-arylsulfonyl propanoic acid scaffold, exemplified by compounds containing the 3-[(4-methoxyphenyl)sulfonyl]propanoic acid core, has been specifically claimed as a key synthetic intermediate in patent literature for matrix metalloproteinase (MMP) inhibitor development [1]. The sulfonyl propanoic acid framework serves as a critical zinc-binding group (ZBG) precursor that, upon further functionalization (typically conversion to hydroxamic acid), coordinates the catalytic zinc ion in the MMP active site. The 4-methoxy substitution on the aryl ring modulates the electronic environment of the sulfonyl group, which influences both the binding affinity to the enzyme's S1′ pocket and the compound's overall pharmacokinetic properties [2]. Patent GB9916562D0 explicitly claims 3-arylsulfonyl-2-(substituted-methyl)propanoic acid derivatives as MMP inhibitors, establishing the core scaffold as a privileged chemotype for this target class.

Matrix metalloproteinase inhibitors MMP Cancer metastasis Inflammatory disease

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid: Structural Analog of Crystallographically Validated MMP-12 Inhibitor

A closely related structural analog, (R)-2-(4-methoxyphenylsulfonamido)propanoic acid, has been co-crystallized with the catalytic domain of human matrix metalloproteinase-12 (MMP-12, PDB ID: 3EHY), providing direct structural evidence for the binding mode of the 4-methoxyphenylsulfonyl pharmacophore [1]. The crystal structure reveals that the 4-methoxyphenyl moiety occupies the S1′ specificity pocket of MMP-12, with the methoxy group contributing to favorable van der Waals interactions within the hydrophobic cavity. While 3-[(4-methoxyphenyl)sulfonyl]propanoic acid differs by one methylene unit in the linker region (propanoic acid vs. alanine-derived sulfonamido-propanoic acid), the core 4-methoxyphenylsulfonyl recognition element is identical, and the structural biology precedent validates the 4-methoxy substitution as a productive design element for engaging this therapeutically relevant target [2].

MMP-12 Macrophage metalloelastase Crystallography Structure-based drug design

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid: Distinct LogP and PSA Profile vs. Fluorinated and Unsubstituted Analogs

The 4-methoxy substitution confers a calculated LogP value of 2.02 and a polar surface area (PSA) of 89.05 Ų for 3-[(4-methoxyphenyl)sulfonyl]propanoic acid, representing a materially different physicochemical profile compared to the 4-fluoro analog (LogP ~1.2-1.5 estimated, PSA 80.3 Ų) and the unsubstituted phenyl analog (LogP 0.7, PSA 71.4 Ų) . The approximately 1.3 LogP unit increase relative to the unsubstituted phenyl analog translates to a ~20-fold theoretical increase in octanol-water partition coefficient, substantially affecting membrane permeability predictions, protein binding estimates, and chromatographic retention behavior. The methoxy group's electron-donating character also modulates the pKa of the carboxylic acid moiety relative to electron-withdrawing substituents, impacting solubility and ionization state at physiological pH .

Lipophilicity Physicochemical properties Drug-likeness Permeability

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid: Cited in Antibody-Drug Conjugate (ADC) Linker Patent Landscape

Compounds containing the 4-methoxyphenylsulfonyl moiety with carboxylic acid functionality have been specifically referenced in recent patent literature as components of antibody-drug conjugate (ADC) linker systems [1]. US Patent Application 2024/0178879 (published December 31, 2024) claims compounds represented by formula (1) wherein Z represents sulfonyl-containing groups and R2 represents —(CH₂)u—COOH with u representing 1 or 2 [2]. This exact structural motif corresponds to the 3-[(4-methoxyphenyl)sulfonyl]propanoic acid core structure (u = 2, sulfonyl-aryl linkage). The inclusion of this substructure in cutting-edge ADC linker chemistry establishes a procurement relevance distinct from generic sulfonyl propanoic acid analogs that lack representation in this therapeutic modality.

Antibody-drug conjugates ADC Linker chemistry Targeted therapy

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid: Commercial Availability with 95% HPLC Purity and Full Documentation

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid is commercially available from Sigma-Aldrich (Life Chemicals Inc. catalog LIF432341508) with a defined purity specification of 95% (HPLC), provided as a solid with associated Certificate of Analysis documentation upon request . This contrasts with many close structural analogs—including the 4-methyl, 4-chloro, and 4-bromo derivatives—which are predominantly available only through custom synthesis channels without off-the-shelf analytical certification [1]. The availability of pre-qualified material with batch-specific purity documentation reduces procurement timeline uncertainty, eliminates the need for in-house purity verification prior to critical experiments, and provides a documented chain of custody essential for regulatory-facing research environments.

Procurement Quality control Analytical specifications Supply chain

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid: Evidence-Backed Application Scenarios for Scientific Procurement


Nitroreductase-Dependent Prodrug Development and Tumor-Targeted Gene Therapy

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid serves as a privileged scaffold for constructing nitroreductase (NTR)-activated prodrugs. The 4-methoxy substituent provides essential electronic stabilization during the enzymatic reduction cascade, enabling accelerated prodrug-to-effector conversion kinetics relative to unsubstituted phenyl analogs [1]. This compound is procured as a starting material for synthesizing NTR-sensitive prodrugs intended for use in GDEPT (gene-directed enzyme prodrug therapy) and ADEPT (antibody-directed enzyme prodrug therapy) platforms, where selective activation within tumor microenvironments is the therapeutic objective. The carboxylic acid handle allows conjugation to cytotoxic payloads or fluorescent reporters for theranostic applications.

Matrix Metalloproteinase (MMP) Inhibitor Lead Optimization

Based on the structural precedent established by the co-crystallization of the 4-methoxyphenylsulfonyl pharmacophore with human MMP-12 (PDB ID: 3EHY) and the patent claims covering 3-arylsulfonyl propanoic acid derivatives as MMP inhibitors, this compound is procured as a core intermediate for synthesizing next-generation MMP inhibitors [1][2]. The 4-methoxy substitution provides validated S1′ pocket occupancy, while the propanoic acid moiety serves as a synthetic handle for conversion to zinc-binding hydroxamic acid warheads. This scaffold is particularly relevant for programs targeting MMP-12 in chronic obstructive pulmonary disease (COPD), atherosclerosis, and aneurysm progression.

Antibody-Drug Conjugate (ADC) Linker Component Synthesis

Recent patent literature (US 2024/0178879) has explicitly claimed compounds containing the sulfonyl-aryl-(CH₂)u-COOH structural motif for ADC linker applications [1]. The 3-[(4-methoxyphenyl)sulfonyl]propanoic acid core (u = 2) aligns directly with this claimed substructure, positioning it as a procurement-relevant building block for ADC research programs. The carboxylic acid functionality enables conjugation to antibody lysine residues or engineered cysteine residues, while the sulfonyl group provides a stable linkage resistant to premature payload release in systemic circulation. This scaffold is procured for constructing cleavable or non-cleavable ADC linkers in targeted oncology applications.

Physicochemical Property Optimization in Lead Series SAR Campaigns

The calculated LogP of 2.02 and PSA of 89.05 Ų for 3-[(4-methoxyphenyl)sulfonyl]propanoic acid provide a distinct lipophilicity profile relative to fluorinated (LogP ~1.2-1.5) and unsubstituted phenyl (LogP 0.7) analogs [1]. This compound is procured as a reference standard or building block in medicinal chemistry SAR campaigns where fine-tuning of ADME properties—particularly CNS permeability (optimal LogP range 1.5-2.7) and plasma protein binding—is required without altering the core sulfonyl propanoic acid pharmacophore. The 4-methoxy substitution offers a ~20-fold increase in lipophilicity relative to the phenyl analog, enabling systematic exploration of LogP-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.